Benzoylgomisin O
CAS No.: 130783-32-3
Cat. No.: VC0149994
Molecular Formula: C30H32O8
Molecular Weight: 520.578
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130783-32-3 |
|---|---|
| Molecular Formula | C30H32O8 |
| Molecular Weight | 520.578 |
| IUPAC Name | [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
| Standard InChI | InChI=1S/C30H32O8/c1-16-12-19-13-22-27(37-15-36-22)28(34-5)23(19)24-20(14-21(32-3)26(33-4)29(24)35-6)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16-,17-,25+/m0/s1 |
| Standard InChI Key | XUGSROZUUURBSW-XOWTYJCDSA-N |
| SMILES | CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Introduction
Chemical Structure and Properties
Benzoylgomisin O belongs to the class of dibenzocyclooctadiene lignans, a group of secondary metabolites specific to the Schisandra genus. The compound has a complex molecular structure characterized by a dibenzocyclooctadiene core with specific substitution patterns.
Chemical Identity
The compound is formally known by its IUPAC name: [(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate . It is also known by various synonyms including 6-o-Benzoylgomisin O and (+)-Benzoylgomisin O .
Physical and Chemical Properties
Benzoylgomisin O possesses specific physical and chemical characteristics that define its behavior in biological systems and chemical reactions. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₂O₈ |
| Molecular Weight | 520.57 g/mol |
| Exact Mass | 520.20971797 g/mol |
| Topological Polar Surface Area (TPSA) | 81.70 Ų |
| XlogP | 6.20 |
| Atomic LogP (AlogP) | 5.84 |
| H-Bond Acceptor | 8 |
| H-Bond Donor | 0 |
| Rotatable Bonds | 6 |
Table 1: Physical and Chemical Properties of Benzoylgomisin O
The compound's chemical structure is represented by the following SMILES notation:
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Canonical SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
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Isomeric SMILES: C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C@@HOC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
The compound also has a specific InChI key (XUGSROZUUURBSW-XOWTYJCDSA-N) that serves as its unique identifier in chemical databases .
Natural Sources
Benzoylgomisin O is primarily isolated from plants belonging to the Schisandra genus, particularly Schisandra rubriflora. Research has revealed its distribution across different plant parts with varying concentrations.
Distribution in Schisandra Species
The presence of Benzoylgomisin O has been confirmed in Schisandra rubriflora, a dioecious plant of increasing importance due to its lignan composition and potential therapeutic properties . Scientific studies have mapped the distribution of this compound across different plant parts, including fruits, leaves, and shoots.
Quantitative Analysis in Plant Tissues
Extensive phytochemical profiling has quantified the concentration of Benzoylgomisin O in different parts of Schisandra rubriflora. In leaf extracts, 6-O-benzoylgomisin O was found to be one of the dominant compounds, with particularly high concentrations in male specimens (564.62 mg/100 g DW) compared to female specimens (134.51 mg/100 g DW) .
The compound belongs to a broader profile of lignans present in Schisandra rubriflora. The total lignan content in fruit extracts amounted to 1055.65 mg/100 g DW, while in leaf extracts, it was 853.33 mg/100 g DW for female specimens and 1106.80 mg/100 g DW for male specimens .
Biological Activities
Research on Benzoylgomisin O has revealed several biological properties that make it a compound of significant interest for potential therapeutic applications.
Enzyme Inhibition Properties
Benzoylgomisin O demonstrates notable inhibitory activity against several enzymes involved in inflammatory processes:
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15-Lipoxygenase (15-LOX) inhibition
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Cyclooxygenase-1 (COX-1) inhibition
Anti-inflammatory Activity
Building on its enzyme inhibitory properties, Benzoylgomisin O has demonstrated anti-inflammatory activity in research settings . This activity positions the compound as a potential natural anti-inflammatory agent, though further research is needed to fully characterize its mechanisms of action and efficacy in different inflammatory conditions.
Pharmacokinetic Properties
Understanding how Benzoylgomisin O is absorbed, distributed, metabolized, and eliminated in biological systems is crucial for evaluating its potential as a therapeutic agent.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Benzoylgomisin O have been predicted using computational methods. The following table summarizes key ADMET parameters:
| Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.39% |
| Caco-2 Permeability | Positive | 70.43% |
| Blood-Brain Barrier Penetration | Positive | 55.00% |
| Human Oral Bioavailability | Negative | 61.43% |
| Subcellular Localization | Mitochondria | 57.19% |
| OATP2B1 Inhibition | Negative | 100.00% |
| OATP1B1 Inhibition | Positive | 89.07% |
| OATP1B3 Inhibition | Positive | 95.26% |
Table 2: Predicted ADMET Properties of Benzoylgomisin O
These predictions suggest that Benzoylgomisin O is likely to be well-absorbed in the intestine but may have limited oral bioavailability. The compound also shows potential for blood-brain barrier penetration, though with moderate probability. Its predicted mitochondrial localization suggests potential interactions with cellular energy metabolism.
Comparative Analysis with Related Compounds
Benzoylgomisin O belongs to a family of structurally related lignans found in Schisandra species. Understanding its relationship to these compounds provides valuable context for its biological significance.
Relationship to Other Schisandra Lignans
Benzoylgomisin O is structurally related to other lignans found in Schisandra species, including schisantherin A and B, schisandrin, gomisin A, D, G, J, N, O, schisandrin A, schisanhenol, and angeloylgomisin H and O . These compounds collectively contribute to the pharmacological properties of Schisandra extracts.
Comparison with Benzoyl-gomisin H
Benzoyl-gomisin H (CAS: 66056-23-3) is another benzoylated lignan with the molecular formula C₃₀H₃₄O₈ and a molecular weight of 522.59 . While structurally similar to Benzoylgomisin O, it has a slightly different molecular weight and chemical composition, suggesting subtle differences in their biological activities and properties.
Research Applications and Future Directions
The unique structural and biological properties of Benzoylgomisin O position it as a compound of interest for various research applications.
Current Research Applications
Benzoylgomisin O is primarily used in research settings to investigate its anti-inflammatory properties and enzyme inhibitory activities. It serves as a valuable tool for understanding the biological mechanisms of inflammation and identifying potential natural anti-inflammatory agents.
Future Research Perspectives
Future research on Benzoylgomisin O may focus on:
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Elucidating its precise mechanisms of action in inhibiting 15-LOX, COX-1, and COX-2 enzymes
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Investigating its potential therapeutic applications in inflammatory conditions
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Exploring its interactions with other biological targets and signaling pathways
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Developing synthetic approaches to produce the compound and structural analogs for structure-activity relationship studies
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Evaluating its safety and efficacy in preclinical and potentially clinical settings
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